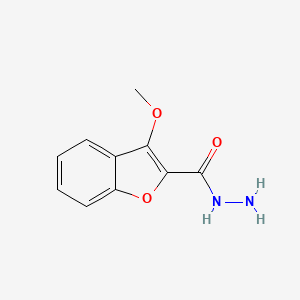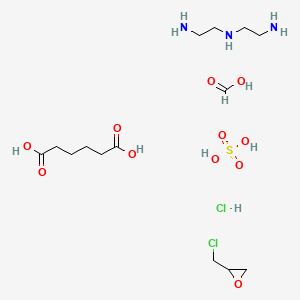
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride is a complex compound that combines multiple functional groups, making it a versatile chemical in various applications. This compound is known for its reactivity and ability to form polymers, which are useful in industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine involves the reaction of 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . The resulting product is then reacted with 2-(chloromethyl)oxirane, formic acid, hexanedioic acid, and sulfuric acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in reactors designed to handle high pressures and temperatures. The process includes the purification of the final product through distillation and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives, which can be further used in polymerization and other chemical processes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing complex polymers and resins. It is also used in the development of new materials with specific properties.
Biology
In biological research, the compound is used to study the interactions between different functional groups and biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the production of adhesives, coatings, and sealants due to its ability to form strong bonds and durable materials.
Mécanisme D'action
The mechanism of action of this compound involves its ability to interact with various molecular targets through its functional groups. The amino and chloromethyl groups can form covalent bonds with other molecules, leading to the formation of stable complexes. The sulfuric acid component can act as a catalyst in various reactions, enhancing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the chloromethyl and sulfuric acid components.
Ethylenediamine: A simpler compound with fewer functional groups.
Hexanedioic acid: Used in polymer production but lacks the amino and chloromethyl groups.
Uniqueness
The uniqueness of N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong bonds and stable complexes makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
76649-38-2 |
|---|---|
Formule moléculaire |
C14H33Cl2N3O11S |
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.ClH.H2O4S/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;;1-5(2,3)4/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H;(H2,1,2,3,4) |
Clé InChI |
SVDAFLPNTZFBEK-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O.OS(=O)(=O)O.Cl |
Numéros CAS associés |
76649-38-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
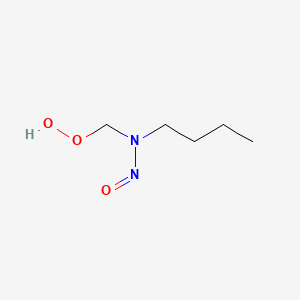
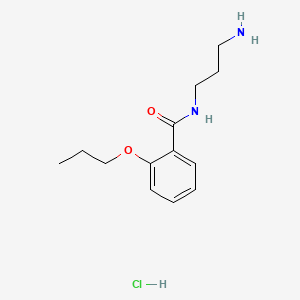

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
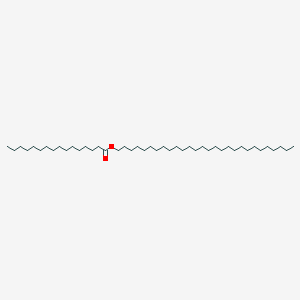
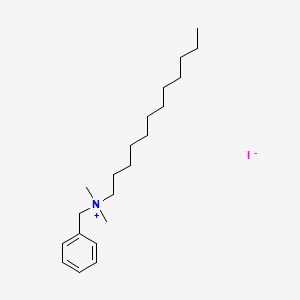
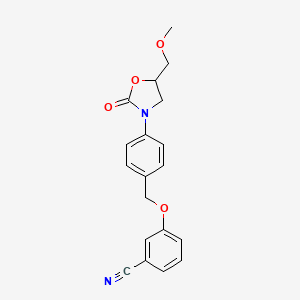
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
